4-(1-Phenylethenyl)benzene-1,2-diamine
CAS No.: 90044-02-3
Cat. No.: VC14169713
Molecular Formula: C14H14N2
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90044-02-3 |
|---|---|
| Molecular Formula | C14H14N2 |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | 4-(1-phenylethenyl)benzene-1,2-diamine |
| Standard InChI | InChI=1S/C14H14N2/c1-10(11-5-3-2-4-6-11)12-7-8-13(15)14(16)9-12/h2-9H,1,15-16H2 |
| Standard InChI Key | BWTJVEIAZRWSMU-UHFFFAOYSA-N |
| Canonical SMILES | C=C(C1=CC=CC=C1)C2=CC(=C(C=C2)N)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
4-(1-Phenylethenyl)benzene-1,2-diamine features a benzene ring substituted with a 1-phenylethenyl group at the 4-position and amine groups at the 1- and 2-positions. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 90044-02-3 |
| Molecular Formula | |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | 4-(1-phenylethenyl)benzene-1,2-diamine |
| SMILES | C=C(C1=CC=CC=C1)C2=CC(=C(C=C2)N)N |
The phenylethenyl group introduces steric effects and π-conjugation, influencing electronic properties and reactivity .
Spectroscopic Data
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FT-IR: Peaks at ~3315 cm (N–H stretch) and 1616 cm (C=N/C=C vibrations) .
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H NMR: Aromatic protons appear as multiplet signals (δ 6.6–7.4 ppm), with vinyl protons resonating at δ 5.2–5.8 ppm .
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C NMR: Carbons adjacent to amines resonate at δ 110–120 ppm, while vinyl carbons appear at δ 125–135 ppm .
Synthesis and Optimization
Electrochemical Synthesis
A regioselective method involves anodic oxidation of 2-aminodiphenylamine in a water/ethanol (1:1) mixture with sulfinic acids. Controlled-potential electrolysis (1.2 V vs. Ag/AgCl) generates o-benzoquinone diamine intermediates, which undergo Michael addition with sulfinic acids to yield 4-(1-phenylethenyl)benzene-1,2-diamine derivatives in >85% yield .
Advantages:
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Avoids toxic reagents (e.g., metal catalysts).
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Operates under mild conditions (25°C, atmospheric pressure) .
Wittig Reaction Pathway
The phenylethenyl group is introduced via Wittig alkenylation:
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Step 1: Nitration of 1,2-diaminobenzene to 4-nitro-1,2-diaminobenzene.
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Step 2: Reaction with benzyltriphenylphosphonium chloride under basic conditions to form the vinyl group.
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Step 3: Catalytic hydrogenation (Pd/C, H) reduces nitro groups to amines .
Yield: 70–75% after purification by column chromatography .
Applications in Research and Industry
Polymer Chemistry
Aromatic diamines serve as monomers for polyimides and polyurethanes. The phenylethenyl group enhances thermal stability () and optical properties, making the compound suitable for high-performance coatings .
Pharmaceutical Intermediates
In a 2023 study, hydrazino-fused pyrimidines derived from 4-(1-phenylethenyl)benzene-1,2-diamine exhibited anticancer activity against MCF-7 cells (IC = 12.3 µM). Mechanistic studies suggest apoptosis induction via caspase-3 activation .
Organic Electronics
Distyrylbenzene analogs demonstrate tunable luminescence. Substitution with electron-donating amines redshifts emission to 480–520 nm, enabling use in OLEDs .
Future Directions
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